molecular formula C22H20N2O5S B2807483 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,3-oxazol-5-amine CAS No. 862793-23-5

4-(benzenesulfonyl)-2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,3-oxazol-5-amine

Cat. No.: B2807483
CAS No.: 862793-23-5
M. Wt: 424.47
InChI Key: AAOXZVPXHGZFPH-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,3-oxazol-5-amine is a synthetic oxazole derivative with a molecular formula of C₂₄H₂₁N₂O₄S and a molecular weight of 457.5 g/mol. Its structure comprises:

  • R1: A benzenesulfonyl group at position 4 of the oxazole ring.
  • R2: A furan-2-yl substituent at position 2.
  • R3: A 4-methoxyphenethylamine group at position 3.

The compound’s design integrates sulfonyl and aryl motifs, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-27-17-11-9-16(10-12-17)13-14-23-21-22(24-20(29-21)19-8-5-15-28-19)30(25,26)18-6-3-2-4-7-18/h2-12,15,23H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOXZVPXHGZFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3-oxazol-5-amine derivatives. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name R1 (Position 4) R2 (Position 2) R3 (Position 5) Molecular Formula Molecular Weight (g/mol) Key Features/Activity
Target Compound Benzenesulfonyl Furan-2-yl 4-Methoxyphenethylamine C₂₄H₂₁N₂O₄S 457.5 High lipophilicity
N-Benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-amine 4-Chlorobenzenesulfonyl Furan-2-yl Benzylamine C₂₀H₁₆ClN₂O₄S 431.87 Enhanced electronic effects (Cl)
4-(4-Fluorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-2-phenyl-1,3-oxazol-5-amine 4-Fluorobenzenesulfonyl Phenyl 4-Methoxyphenethylamine C₂₄H₂₁FN₂O₄S 452.5 Fluorine-induced metabolic stability
4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine Benzenesulfonyl 4-Methoxyphenyl Morpholinopropylamine C₂₃H₂₇N₃O₅S 481.55 Polar morpholine group for solubility
4-(Benzenesulfonyl)-N-benzyl-2-(2,4-dichlorophenyl)-1,3-oxazol-5-amine Benzenesulfonyl 2,4-Dichlorophenyl Benzylamine C₂₂H₁₆Cl₂N₂O₃S 459.35 Increased steric bulk (Cl)

Key Structural and Functional Insights

Substituent Effects on Lipophilicity: The target compound’s 4-methoxyphenethylamine group confers higher lipophilicity compared to benzyl or morpholinopropyl substituents, which may enhance cellular uptake . In contrast, the morpholine-containing analog (Table 1, row 4) introduces polarity, likely improving aqueous solubility .

Steric Considerations :

  • The 2,4-dichlorophenyl substituent in one analog (Table 1, row 5) adds steric bulk, which could hinder rotation and stabilize interactions with hydrophobic protein domains .

This suggests that the target compound’s benzenesulfonyl and furan groups may synergize for similar bioactivity.

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